ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate: is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core structure substituted with a 1-methyl-1H-pyrazole-5-amido group and an ethyl carboxylate group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazole-5-carboxylic acid and benzofuran-2-carboxylic acid.
Amidation Reaction: The carboxylic acid groups are activated and coupled using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).
Ethyl Ester Formation: The resulting amide is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring to yield reduced derivatives.
Substitution Reactions: Substitution reactions at different positions of the benzofuran ring can lead to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: Hydroxylated benzofurans, ketones, and carboxylic acids.
Reduced Derivatives: Amines and alcohols.
Substituted Derivatives: Halogenated, alkylated, and acylated benzofurans.
Properties
IUPAC Name |
ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-3-22-16(21)14-13(10-6-4-5-7-12(10)23-14)18-15(20)11-8-9-17-19(11)2/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARXBXPMCVLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate
The synthesis of this compound typically involves multi-step reactions, starting from benzofuran derivatives and pyrazole intermediates. The process often includes:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving ortho-substituted phenols.
- Introduction of the Pyrazole Moiety : Pyrazole derivatives are synthesized using hydrazine derivatives and appropriate carbonyl compounds.
- Amidation : The final step usually involves the formation of the amide bond between the pyrazole and the benzofuran carboxylic acid.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Ortho-substituted phenol, base | Heat |
| 2 | Condensation | Hydrazine, carbonyl compound | Reflux |
| 3 | Amidation | Benzofuran carboxylic acid, amine | Coupling agent |
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that derivatives of this compound have shown promising antimicrobial properties. A study demonstrated that specific analogs possess significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Case Study: Antimicrobial Efficacy
In a study published in the South African Journal of Chemistry, various derivatives were tested against standard microbial strains. The results indicated that certain modifications to the pyrazole ring enhanced antibacterial activity significantly, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibited pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Potential Applications
Given its biological activities, this compound holds potential in several therapeutic areas:
- Antibiotic Development : Its antimicrobial properties suggest it could be developed into a new class of antibiotics.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses positions it as a candidate for treating conditions such as arthritis.
- Cancer Research : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its use in oncology.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Inhibition of cytokines | |
| Cytotoxicity | Effects on cancer cell lines |
Conclusion and Future Directions
This compound is a versatile compound with significant potential across various fields of research. Its synthesis is well-established, and its biological activities open avenues for novel therapeutic applications. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.
Further research into its pharmacokinetics and toxicity profiles will be essential to advance it towards clinical applications. The integration of computational methods to predict interactions with biological targets may also facilitate the design of more effective derivatives.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological system and the specific derivatives involved. For example, it may bind to enzyme active sites or interact with cellular receptors, leading to downstream effects.
Comparison with Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Ethyl 5-amino-1H-pyrazole-4-carboxylate
Uniqueness: Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate stands out due to its unique combination of the benzofuran core with the pyrazole group, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in both research and industry.
Biological Activity
Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole intermediates. The process generally includes:
- Formation of Benzofuran Derivative : Starting from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, various substitutions can be made to introduce the pyrazole moiety.
- Amidation : The introduction of the amido group is achieved through reaction with appropriate amines under controlled conditions.
- Carboxylation : The final step usually involves esterification to yield the ethyl ester form.
The final product's structure can be confirmed using techniques like NMR and mass spectrometry, ensuring that the desired functional groups are present.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, it has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μmol/mL |
| Escherichia coli | 0.038 μmol/mL |
| Pseudomonas aeruginosa | 0.067 μmol/mL |
| Candida albicans | 0.020 μmol/mL |
These results suggest that the compound is comparable to established antibiotics like ampicillin and fluconazole, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several studies have evaluated its effects on various cancer cell lines, demonstrating promising results.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| Hep-2 | 17.82 | Inhibition of proliferation |
The IC50 values indicate that this compound has significant cytotoxic effects on cancer cells, suggesting its potential as a candidate for further development in cancer therapy.
Case Studies and Research Findings
Recent research highlights the compound's multifaceted biological activities:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole with benzofuran exhibited enhanced antimicrobial activity compared to their parent compounds, emphasizing the role of structural modifications in enhancing bioactivity .
- Cytotoxicity Against Cancer Cells : Another investigation revealed that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Mechanistic studies have suggested that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .
Preparation Methods
Vilsmeier–Haack Formylation Followed by Reduction
The benzofuran core is constructed via the Vilsmeier–Haack reaction, a method validated for regioselective formylation of electron-rich aromatic systems. Ethyl 3-formyl-1-benzofuran-2-carboxylate is first synthesized by treating ethyl 1-benzofuran-2-carboxylate with POCl₃ and DMF at 0–5°C. Subsequent reductive amination using sodium cyanoborohydride and ammonium acetate yields the amino derivative.
Optimization Note : Using nano-ZnO as a catalyst in polar aprotic solvents (e.g., DMF) improves yields (82–89%) by minimizing ester hydrolysis.
Preparation of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is synthesized via cyclocondensation of methylhydrazine with 1,3-diketones. For example, reacting methylhydrazine with ethyl acetoacetate in ethanol under reflux produces 1-methyl-3,5-dimethyl-1H-pyrazole, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Regioselectivity Control : Steric effects dominate here; the methyl group on hydrazine directs substitution to the 5-position, as observed in analogous systems.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1-methyl-1H-pyrazole-5-carboxylic acid with EDCl and HOBt in dichloromethane, followed by reaction with ethyl 3-amino-1-benzofuran-2-carboxylate, affords the target compound in 74–78% yield.
Side Reactions : Competing ester hydrolysis is mitigated by maintaining pH < 7 and avoiding protic solvents.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine generates a reactive anhydride intermediate, enabling coupling at 0°C with 85% efficiency. This method avoids racemization and is scalable for gram-scale synthesis.
One-Pot Tandem Approaches
Simultaneous Cyclization and Amidation
A recent advance involves reacting 3-aminobenzofuran-2-carboxylate with in situ-generated 1-methylpyrazole-5-carbonyl chloride. The carbonyl chloride is prepared by treating the pyrazole carboxylic acid with thionyl chloride, followed by immediate coupling without isolation. This method reduces purification steps and achieves 81% yield.
Catalytic and Green Chemistry Innovations
Ionic Liquid-Mediated Synthesis
Employing 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst accelerates the amidation step at 50°C, achieving 89% yield while enabling solvent recycling.
Microwave-Assisted Coupling
Microwave irradiation (100 W, 120°C, 15 min) reduces reaction time from 12 h to 20 min, with comparable yields (76–80%) and minimized thermal degradation.
Analytical and Spectroscopic Validation
Critical characterization data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.98 (s, 3H, NCH₃), 4.44 (q, J = 7.1 Hz, 2H, OCH₂), 6.92 (d, J = 2.4 Hz, 1H, pyrazole-H4), 7.35–7.78 (m, 4H, benzofuran-H), 8.21 (s, 1H, NH).
-
IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C=N).
Yield Optimization and Industrial Scalability
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM, rt, 12 h | 74 | 98 |
| Mixed Anhydride | THF, 0°C, 2 h | 85 | 97 |
| Ionic Liquid ([bmim]PF₆) | 50°C, 6 h | 89 | 99 |
| Microwave | 120°C, 20 min | 80 | 98 |
Industrial protocols favor the mixed anhydride method for its balance of cost and efficiency, while academic settings prefer ionic liquids for sustainability .
Q & A
Q. What are the recommended synthetic routes for ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions starting with benzofuran and pyrazole precursors. A common approach includes:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole ring .
- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the benzofuran-2-carboxylate moiety with 1-methyl-1H-pyrazole-5-carboxylic acid .
- Esterification : Final esterification under acidic or basic conditions (e.g., H₂SO₄ or NaOEt) to yield the target compound. Reaction temperatures (80–120°C) and solvent selection (DMF, THF) are critical for optimizing yields .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm amide/ester linkages. For example, δ 13.38 ppm (s, 1H) in DMSO-d₆ indicates a pyrazole NH proton .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., observed m/z 450.2 [M+1] in ESI-MS) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used for refinement of crystallographic data .
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Ethanol or ethyl acetate as solvents for high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate byproducts .
- HPLC : Reverse-phase C18 columns for analytical purity checks, using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?
Methodological Answer:
- SHELX Suite : Use SHELXD for phase problem solutions and SHELXL for refinement, incorporating restraints for disordered regions .
- Mercury Software : Visualize voids, hydrogen bonding, and packing patterns to identify crystallographic artifacts. Compare with similar structures in the Cambridge Structural Database (CSD) .
- Data Validation : Tools like PLATON or CHECKCIF to flag outliers (e.g., unrealistic bond lengths) .
Q. What computational methods are suitable for predicting molecular interactions and bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PubChem-derived 3D structures (InChI key: RCMAABXMIAINLO-UHFFFAOYSA-N) to model ligand-protein interactions .
- DFT Calculations : Gaussian or ORCA for optimizing geometries and calculating electronic properties (e.g., HOMO-LUMO gaps) .
- MD Simulations : GROMACS for studying solvation effects and stability under physiological conditions .
Q. How to design experiments to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days) .
- Spectroscopic Tracking : UV-Vis (λ~270–300 nm for benzofuran absorbance) and FTIR (amide I/II band shifts) to detect structural changes .
- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed esters or amides) .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls .
- Meta-Analysis : Compare results across studies using tools like RevMan, accounting for variables (cell lines, solvent DMSO% ≤0.1%) .
- Structural Analogues : Synthesize derivatives (e.g., replacing trifluoromethyl groups) to isolate structure-activity relationships .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors for precise temperature control and reduced side reactions .
- Catalytic Systems : Pd/C or Ni catalysts for selective amide bond formation, reducing stoichiometric reagent waste .
- In-line Analytics : PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
